C.I. Pigment Violet 23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

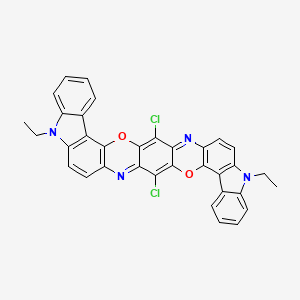

Structure

3D Structure

Properties

IUPAC Name |

2,20-dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22Cl2N4O2/c1-3-39-21-11-7-5-9-17(21)25-23(39)15-13-19-31(25)41-33-27(35)30-34(28(36)29(33)37-19)42-32-20(38-30)14-16-24-26(32)18-10-6-8-12-22(18)40(24)4-2/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHKNXDJFJHAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=C(C6=NC7=C(C8=C(C=C7)N(C9=CC=CC=C98)CC)OC6=C5Cl)Cl)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019724 | |

| Record name | C.I. Pigment Violet 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

215247-95-3 | |

| Record name | Pigment Violet 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215247-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Violet 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,19-dichloro-5,15-diethyl-5,15-dihydrocarbazolo[3',4':5,6][1,4]oxazino[2,3-b]indolo[3,2-h]phenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of C.I. Pigment Violet 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of C.I. Pigment Violet 23 (Carbazole Violet), a high-performance organic pigment. It details the multi-step synthetic pathway, reaction mechanisms, and potential byproducts, offering valuable insights for professionals in chemical research and development.

Introduction

This compound, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a prominent member of the dioxazine class of pigments.[1][2] It is highly valued for its exceptional color strength, lightfastness, and resistance to heat and solvents, making it suitable for a wide range of applications, including paints, coatings, plastics, and inks.[3][4] The synthesis of this complex molecule involves a five-stage process, beginning with the N-alkylation of carbazole (B46965) and culminating in a cyclization reaction to form the final pigment.[5]

Overall Synthesis Pathway

The manufacturing process of this compound is a sequential five-step synthesis. The logical flow of this process is depicted in the diagram below.

Caption: Overall synthesis workflow for this compound.

Detailed Synthesis Mechanism and Experimental Protocols

This section provides a detailed breakdown of each step in the synthesis of this compound, including reaction mechanisms and experimental protocols derived from established literature and patents.

Step 1: N-Ethylation of Carbazole

The first step involves the alkylation of carbazole at the nitrogen atom to yield N-ethylcarbazole. This reaction is typically carried out using an ethylating agent in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the nitrogen atom of carbazole, forming a highly nucleophilic carbazolide anion. This anion then attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl bromide or diethyl sulfate), displacing the leaving group and forming N-ethylcarbazole.

Caption: N-Ethylation of Carbazole.

Experimental Protocol:

A mixture of carbazole, a suitable solvent (e.g., toluene), a strong base such as potassium hydroxide (B78521), and a phase transfer catalyst like benzyltriethylammonium chloride is prepared.[6] Ethyl bromide is then added dropwise to the stirred mixture. The reaction is typically heated to around 80°C for several hours.[6] After the reaction is complete, the solvent is removed, and the crude N-ethylcarbazole is purified by recrystallization from a solvent such as methanol.

| Parameter | Value | Reference |

| Reactants | Carbazole, Ethyl Bromide, Potassium Hydroxide, Benzyltriethylammonium Chloride | [6] |

| Solvent | Toluene | [6] |

| Temperature | 80 °C | [6] |

| Reaction Time | 3 hours | [6] |

| Yield | ~98% | [6] |

Step 2: Nitration of N-Ethylcarbazole

The second step is the regioselective nitration of N-ethylcarbazole at the 3-position to produce 3-nitro-N-ethylcarbazole.

Reaction Mechanism:

This reaction is an electrophilic aromatic substitution. Nitric acid, in the presence of a dehydrating agent like sulfuric acid (though dilute nitric acid is often used in industrial processes), generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich carbazole ring attacks the nitronium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity, yielding the 3-nitro-N-ethylcarbazole. The 3-position is favored due to the directing effects of the heterocyclic nitrogen and the ethyl group.

Experimental Protocol:

N-ethylcarbazole is dissolved in an organic solvent, and dilute nitric acid (e.g., 35-40%) is added.[7] The reaction is typically carried out at a controlled temperature to prevent over-nitration. After the reaction, the product is separated and washed to neutrality.

| Parameter | Value | Reference |

| Reactants | N-Ethylcarbazole, Nitric Acid | [7] |

| Solvent | Organic solvent (e.g., Chlorobenzene) | [7] |

| Yield | ~75% | [8] |

Step 3: Reduction of 3-Nitro-N-ethylcarbazole

The nitro group of 3-nitro-N-ethylcarbazole is then reduced to an amino group to form 3-amino-N-ethylcarbazole.

Reaction Mechanism:

Several reducing agents can be employed for this transformation. A common industrial method involves the use of sodium sulfide (B99878) or catalytic hydrogenation. In the case of sodium sulfide, the sulfide ions act as the reducing agent, converting the nitro group to an amino group through a series of intermediate steps. With catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst (e.g., Raney nickel) to effect the reduction.

Experimental Protocol:

The reduction can be carried out by heating 3-nitro-N-ethylcarbazole with stannous chloride dihydrate in concentrated hydrochloric acid.[9] The reaction mixture is heated for several hours, after which it is cooled and made basic with sodium hydroxide solution to precipitate the product. The crude 3-amino-N-ethylcarbazole is then filtered, washed, and dried.

| Parameter | Value | Reference |

| Reactants | 3-Nitro-N-ethylcarbazole, Stannous Chloride Dihydrate, Hydrochloric Acid, Sodium Hydroxide | [9] |

| Temperature | 92 °C | [9] |

| Reaction Time | 3 hours | [9] |

| Yield | ~82% | [9] |

Step 4: Condensation of 3-Amino-N-ethylcarbazole with Chloranil

In this crucial step, two molecules of 3-amino-N-ethylcarbazole condense with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) to form the intermediate, 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone.

Reaction Mechanism:

The reaction is a nucleophilic aromatic substitution on the electron-deficient chloranil ring. The amino group of 3-amino-N-ethylcarbazole acts as a nucleophile, attacking one of the chlorinated carbon atoms of chloranil and displacing a chloride ion. This occurs twice to form the symmetrical condensation product. The reaction is typically carried out in a high-boiling organic solvent in the presence of an acid acceptor, such as sodium acetate, to neutralize the liberated hydrochloric acid.

Experimental Protocol:

3-amino-N-ethylcarbazole, anhydrous sodium acetate, and chloranil are reacted in a solvent like o-dichlorobenzene.[1] The mixture is stirred at a moderately elevated temperature (e.g., 60-65°C) for several hours.[1] The reaction progress can be monitored by thin-layer chromatography to ensure the consumption of the starting materials.[1]

| Parameter | Value | Reference |

| Reactants | 3-Amino-N-ethylcarbazole, Chloranil, Anhydrous Sodium Acetate | [1] |

| Solvent | o-Dichlorobenzene | [1] |

| Temperature | 60-65 °C | [1] |

| Reaction Time | 3-6 hours | [1] |

Step 5: Cyclization to this compound

The final step is the intramolecular cyclization of the condensation product to form the dioxazine ring system of this compound. This is an oxidative ring-closure reaction.

Reaction Mechanism:

The cyclization is typically promoted by a cyclizing agent, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, at high temperatures. The mechanism involves the formation of sulfonate esters with the hydroxyl groups of the tautomeric form of the intermediate, followed by an intramolecular nucleophilic attack of the carbazole nitrogen onto the adjacent benzene (B151609) ring, eliminating the sulfonyl group and forming the dioxazine structure. Two such ring closures occur to yield the final pigment.

Caption: Cyclization to form this compound.

Experimental Protocol:

The condensation product is heated in a high-boiling solvent (e.g., o-dichlorobenzene) to a high temperature (e.g., 150°C), and a cyclizing agent like benzenesulfonyl chloride is added.[1] The reaction is continued until the cyclization is complete. The crude pigment is then filtered, washed with hot solvent and then water, and dried.

| Parameter | Value | Reference |

| Reactant | 2,5-di-(9-ethylcarbazol-3-ylamino)-3,6-dichloro-1,4-benzoquinone | [1] |

| Cyclizing Agent | Benzenesulfonyl Chloride | [1] |

| Solvent | o-Dichlorobenzene | [1] |

| Temperature | 150 °C | [1] |

| Overall Yield (from aminoethylcarbazole) | ~85.5% | [1] |

Byproducts of the Synthesis

Several byproducts can be formed during the synthesis of this compound, which can affect the purity and coloristic properties of the final product.

Byproducts from Incomplete Reactions

-

Unreacted 3-amino-N-ethylcarbazole: If the condensation reaction does not go to completion, unreacted starting material will remain as an impurity.[1]

-

Mono-substituted intermediate: Incomplete condensation can also lead to the formation of a mono-substituted product where only one molecule of 3-amino-N-ethylcarbazole has reacted with chloranil.

Byproducts from Side Reactions

-

Isomers of Nitro-N-ethylcarbazole: During the nitration of N-ethylcarbazole, small amounts of other isomers, such as 1-nitro-N-ethylcarbazole, and dinitrated products like 3,6-dinitro-N-ethylcarbazole can be formed.[8]

-

Polymeric Byproducts: At high temperatures, particularly during the cyclization step, dark-colored polymeric byproducts can be formed, which can contaminate the final pigment.[1]

-

Sulfonylated Byproducts: When using arylsulfonyl chlorides as cyclizing agents, several byproducts can be formed. These include compounds where a sulfonyl group is attached to the carbazole or dioxazine structure.[10] A patent has identified the following structures as common byproducts where R can be H (from benzenesulfonyl chloride) or CH₃ (from p-toluenesulfonyl chloride).[10]

-

Byproduct 1: A mono-sulfonated, partially cyclized intermediate.

-

Byproduct 2: A di-sulfonated, uncyclized intermediate.

-

Byproduct 3: A mono-sulfonated final pigment structure.

-

The formation of these byproducts is often attributed to side reactions of the cyclizing agent with the intermediate or the final pigment molecule.

Purification of Crude Pigment Violet 23

The crude this compound is often subjected to purification and finishing processes to improve its pigmentary properties. This can involve washing with solvents like pyridine (B92270) to remove soluble impurities.[7] The pigment is then often subjected to a process called "pigmentation," which can involve milling or treatment with specific solvents to achieve the desired crystal size and shape, which in turn influences its color strength and transparency.[7]

Conclusion

The synthesis of this compound is a well-established but complex multi-step process. A thorough understanding of the reaction mechanisms, optimal experimental conditions, and the potential for byproduct formation is crucial for achieving high yields and purity of this important high-performance pigment. This technical guide provides a detailed framework for researchers and professionals involved in the synthesis and development of organic pigments.

References

- 1. US4345074A - Process for the manufacture of a violet organic pigment, this compound - Google Patents [patents.google.com]

- 2. Custom How to produce pigment violet 23 crude [pigmentviolet23.com]

- 3. Permanent Violet 23 (this compound)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]

- 7. CN111100473B - Preparation method of pigment violet 23 crude product - Google Patents [patents.google.com]

- 8. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US6476222B2 - Preparation of heat stable pigment violet 23 - Google Patents [patents.google.com]

Unveiling the Crystal Architecture of C.I. Pigment Violet 23: A Technical Guide

An In-depth Analysis for Researchers and Scientists in Pigment and Materials Science

C.I. Pigment Violet 23, a dioxazine chromophore also known as Carbazole Violet, stands as a commercially significant colorant prized for its unique bluish-violet hue and exceptional fastness properties.[1] For many years, its precise molecular and crystal structure remained a subject of discussion, with an initial linear model being corrected to a more complex angular, centrosymmetric arrangement.[1][2][3] This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, consolidating crystallographic data and detailing the experimental protocols utilized in its characterization. This information is critical for understanding the pigment's physicochemical properties and for the development of advanced materials.

Molecular and Crystal Structure Overview

The definitive molecular structure of this compound is an angular, centrosymmetric conformation, a departure from the historically proposed linear arrangement.[2][4] This angular structure is a key determinant of its distinct color and performance characteristics. The insolubility and small particle size typical of high-performance pigments like this compound have historically made single-crystal X-ray diffraction studies challenging.[5] Consequently, the crystal structure was elucidated through the application of advanced techniques involving X-ray powder diffraction (XRPD) data.[5][6]

The analysis has revealed the existence of polymorphism, where a substance can exist in more than one crystal form.[7] While different polymorphic forms of this compound are known to exist, including a reddish-purple beta form, detailed crystallographic data for all forms is not widely published.[5] The most comprehensively studied structure was determined through a combination of polymorph prediction and Rietveld refinement of powder diffraction data.[5]

Crystallographic Data

The crystallographic data for this compound, as determined from powder X-ray diffraction and polymorph prediction, is summarized below. Two related structures were reported in a key study: a predicted structure from computational modeling and a structure solved directly from experimental powder data.[5]

| Parameter | Predicted Structure | Structure Solved from Powder Data |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 22.09 | 21.99 |

| b (Å) | 3.84 | 3.84 |

| c (Å) | 14.28 | 14.24 |

| α (°) | 90 | 90 |

| β (°) | 108.3 | 107.9 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1148 | 1151 |

| Z | 2 | 2 |

Data sourced from Panina et al. (2008).[5]

Experimental Protocols

The determination of the crystal structure of this compound from powder data involves a multi-step process. The following protocols provide a detailed methodology for the key experiments.

Powder X-ray Diffraction (PXRD) Data Collection

Objective: To obtain a high-quality diffraction pattern of the crystalline pigment powder.

Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

-

Sample Preparation: A finely ground powder of this compound is carefully packed into a sample holder. The surface of the sample must be flat and level with the holder's reference surface to avoid peak displacement errors.

-

Instrument Setup: The diffractometer is configured for data collection. Typical parameters include:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 5° to 65°

-

Step Size: 0.02°

-

Time per Step: 1-10 seconds (depending on sample crystallinity and desired signal-to-noise ratio)

-

-

Data Collection: The diffraction pattern is recorded by measuring the intensity of the diffracted X-rays as a function of the scattering angle 2θ.

Crystal Structure Solution from Powder Data

Objective: To determine the unit cell parameters, space group, and the arrangement of the molecule within the crystal lattice from the powder diffraction pattern.

Methodology: This process typically employs specialized software that integrates indexing, structure solution, and refinement algorithms.

Workflow:

-

Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This is often performed using programs like X-Cell.[5]

-

Space Group Determination: Based on the systematic absences in the diffraction pattern, the most probable space group is identified.

-

Structure Solution: The molecular structure of this compound is used as a rigid body. A global optimization technique, such as simulated annealing, is employed to find the position and orientation of the molecule within the determined unit cell that best fits the experimental diffraction data. Software such as Powder Solve can be utilized for this step.[5]

Rietveld Refinement

Objective: To refine the crystal structure model to achieve the best possible fit between the calculated and the experimental powder diffraction patterns.

Methodology: The Rietveld method is a powerful technique that refines a crystal structure model by minimizing the difference between a calculated and an observed powder diffraction profile.[8]

Procedure:

-

Initial Model: The crystal structure model obtained from the structure solution step is used as the starting point.

-

Refinement Parameters: A sequential refinement of various parameters is performed. This typically includes:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak profile parameters (e.g., peak shape, width, and asymmetry).

-

Atomic coordinates (if not treated as a rigid body) and isotropic/anisotropic displacement parameters.

-

Preferred orientation parameters (if necessary).

-

-

Convergence: The refinement is iterated until the changes in the parameters are negligible and the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) reach satisfactory values.

Visualizing the Workflow

The logical flow of determining the crystal structure of this compound from powder diffraction data is illustrated in the following diagrams.

Caption: Workflow for Crystal Structure Determination.

Caption: Rietveld Refinement Cycle.

Conclusion

The crystal structure of this compound has been successfully determined through the application of modern powder X-ray diffraction techniques, revealing an angular molecular conformation. The methodologies of polymorph prediction and Rietveld refinement have been instrumental in overcoming the challenges posed by the pigment's low solubility and small crystal size. The detailed crystallographic data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of materials science, chemistry, and drug development, enabling a deeper understanding of this important pigment and facilitating the design of new materials with tailored properties.

References

- 1. zeyachem.net [zeyachem.net]

- 2. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. sdc.org.uk [sdc.org.uk]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Properties of Carbazole Violet (Pigment Violet 23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) Violet, chemically known as 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a high-performance synthetic organic pigment belonging to the dioxazine class.[1][2] It is widely recognized in industry by its Color Index name, Pigment Violet 23 (PV23), and C.I. 51319.[3][4] Renowned for its intense, vibrant blue-violet hue, exceptional color strength, and excellent fastness properties, Carbazole Violet is extensively used in high-quality industrial applications, including automotive paints, plastics, printing inks, and coatings.[5][6] While the carbazole moiety is a well-known photophysically active unit and a building block for various functional materials, including those for biomedical applications, Carbazole Violet itself is primarily engineered for its properties as a solid-state colorant rather than a soluble, fluorescent dye.[7][8][9][10] This guide provides a comprehensive overview of the spectroscopic properties of Carbazole Violet, with a focus on the data and methodologies relevant to its characterization as a pigment.

Chemical and Physical Properties

A summary of the key identification and physical properties of Carbazole Violet (Pigment Violet 23) is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | [4] |

| Common Names | Carbazole Violet, Dioxazine Violet, Pigment Violet 23 (PV23) | [1][3] |

| C.I. Name | Pigment Violet 23 | [3] |

| C.I. Number | 51319 | [3] |

| CAS Number | 6358-30-1 | [3] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [3] |

| Molecular Weight | 589.47 g/mol | [3] |

| Appearance | Deep violet powder | [11] |

Spectroscopic Properties

The spectroscopic properties of a pigment like Carbazole Violet are primarily characterized by its interaction with light in the solid state, which governs its color. Unlike soluble dyes, which are often characterized by their molar absorptivity and fluorescence quantum yield in solution, pigments are typically analyzed using reflectance spectroscopy.

Reflectance Spectrum

The color of a pigment is determined by which wavelengths of light it absorbs and which it reflects. The reflectance spectrum of Carbazole Violet shows low reflectance (high absorbance) in the yellow-green region of the visible spectrum and higher reflectance in the blue and red regions, resulting in its characteristic violet color.

| Spectroscopic Parameter | Value/Description | Reference(s) |

| Appearance | Intense blue-violet | [5] |

| Reflectance Minima | Approximately 550-600 nm | N/A |

| Reflectance Maxima | In the blue (~400-450 nm) and red (>650 nm) regions of the visible spectrum | N/A |

| Fluorescence | Generally considered non-fluorescent or very weakly fluorescent. Quantitative data on quantum yield is not available in the literature. | [12] |

Note: The reflectance data is qualitative, based on the typical color of the pigment. Specific peak positions can vary depending on particle size, crystal form, and the medium in which the pigment is dispersed.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of Carbazole Violet.

Synthesis of Carbazole Violet (Pigment Violet 23)

The synthesis of Carbazole Violet is a multi-step process that typically involves the condensation of 3-amino-N-ethylcarbazole with chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone) followed by oxidative cyclization. The general workflow is outlined below.

Step 1: Synthesis of 3-Amino-N-ethylcarbazole: This intermediate is typically prepared from carbazole through a series of reactions including nitration, N-ethylation, and subsequent reduction of the nitro group to an amino group.

Step 2: Condensation: 3-Amino-N-ethylcarbazole is condensed with chloranil in a high-boiling organic solvent. This reaction typically occurs at elevated temperatures.

Step 3: Oxidative Cyclization: The resulting condensation product undergoes an intramolecular cyclization reaction, often in the presence of a catalyst and an oxidizing agent, to form the final dioxazine ring system of Carbazole Violet.

Step 4: Pigment Finishing: The crude pigment is then subjected to finishing processes, which may include grinding, solvent treatment, or surface modification, to achieve the desired particle size distribution, crystal form, and application properties.

Measurement of Reflectance Spectrum

The reflectance spectrum of a pigment is measured using a spectrophotometer equipped with a reflectance accessory. This technique is non-destructive and provides information about the color of the pigment as it would be perceived.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. Unveiling the Radiant World of Dioxazine Pigments: A Colorful Journey – Dipen Group Of Companies [dipengroup.com]

- 3. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Exploring the Allure of Pigment Violet 23: A Journey into Lavender Depths – Dipen Group Of Companies [dipengroup.com]

- 6. zeyachem.net [zeyachem.net]

- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 8. A carbazole functionalized semiconducting compound as a heavy atom free photosensitizer for phototherapy against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections | MDPI [mdpi.com]

- 10. Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. union-pigment.com [union-pigment.com]

- 12. pubs.rsc.org [pubs.rsc.org]

C.I. Pigment Violet 23: A Comprehensive Technical Guide

An In-depth Examination of its Chemical and Physical Properties for Researchers, Scientists, and Drug Development Professionals

C.I. Pigment Violet 23, also known as Carbazole Violet, is a high-performance organic pigment belonging to the dioxazine class of compounds.[1][2] It is highly valued for its intense violet hue, exceptional color strength, and excellent fastness properties, making it a crucial colorant in a multitude of demanding applications, including automotive coatings, industrial paints, printing inks, plastics, and textile printing.[3][4] This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for its characterization, to support its use in research and development.

Chemical Identity and Structure

This compound is chemically identified as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine.[1] Its synthesis involves the condensation of 3-amino-N-ethylcarbazole with chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone).[2][5] The molecule possesses a centrosymmetric, angular structure.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | Pigment Violet 23 |

| C.I. Number | 51319[1][6] |

| CAS Number | 6358-30-1[6] |

| EINECS Number | 228-767-9[6] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂[1][6] |

| Molecular Weight | 589.47 g/mol [6] |

| Chemical Class | Dioxazine[1][3] |

Physical and Fastness Properties

The performance of this compound in various applications is dictated by its distinct physical and fastness properties. These properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Violet powder[6] |

| Hue | Bluish Violet[7][8] |

| Density | 1.40 - 1.60 g/cm³[9] |

| Melting Point | 385 - 455 °C (decomposes)[9][10] |

| Average Particle Size | 0.04 - 0.07 μm[9] |

| Specific Surface Area | 45 - 102 m²/g[9] |

| Oil Absorption | 50 - 80 g/100g [3][11] |

| pH of 10% Aqueous Slurry | 5.0 - 8.0[9][12] |

Table 3: Fastness Properties and Chemical Resistance of this compound

| Property | Rating/Value |

| Lightfastness (Full Shade) | 7 - 8 (on a scale of 1-8)[6][11] |

| Lightfastness (Reduced Shade) | 6 - 7 (on a scale of 1-8)[7][8] |

| Heat Stability | 200 - 280 °C[6][13] |

| Water Resistance | 5 (on a scale of 1-5)[7][11] |

| Acid Resistance | 5 (on a scale of 1-5)[11] |

| Alkali Resistance | 5 (on a scale of 1-5)[11] |

| Ethanol Resistance | 4 - 5 (on a scale of 1-5)[3][11] |

| Xylene Resistance | 3 - 5 (on a scale of 1-5)[11][12] |

Experimental Protocols

Accurate characterization of this compound relies on standardized testing methodologies. The following section outlines the general protocols for key experiments based on internationally recognized standards.

Determination of Physical Properties

-

Density: The specific gravity of the pigment can be determined using a pycnometer method as described in ASTM D153 . This involves measuring the mass of a known volume of the pigment.

-

Oil Absorption: The oil absorption value, which is crucial for paint and ink formulations, is determined according to ISO 787-5 or ASTM D281 . This test measures the amount of linseed oil required to form a coherent paste with a known weight of the pigment.

-

pH of Aqueous Suspension: The pH of a 10% aqueous suspension of the pigment is measured using a pH meter, following the procedure outlined in ISO 787-9 or ASTM D1208 .

Evaluation of Fastness Properties

-

Lightfastness: The resistance of the pigment to fading upon exposure to light is evaluated according to ISO 105-B02 . This standard describes the use of a xenon arc lamp to simulate natural sunlight and the assessment of color change against a blue wool scale.

-

Heat Stability: The heat stability of the pigment is determined by incorporating it into a specific polymer or coating and exposing it to elevated temperatures for a defined period. ISO 787-21 provides a general method for comparing the heat stability of pigments. The temperature at which a significant color change occurs is recorded.

Particle Size and Crystal Structure Analysis

-

Particle Size Distribution: Laser diffraction is a common technique for determining the particle size distribution of pigments.[14] The method involves dispersing the pigment in a suitable liquid medium and passing a laser beam through the suspension. The resulting diffraction pattern is analyzed to calculate the particle size distribution.

-

Crystal Structure Analysis: X-ray Diffraction (XRD) is a powerful tool for analyzing the crystal structure of organic pigments.[15] The XRD pattern provides a unique fingerprint of the crystalline phase, allowing for identification and the study of polymorphism. The analysis involves exposing a powdered sample of the pigment to a beam of X-rays and measuring the scattered intensity as a function of the scattering angle.

Manufacturing and Quality Control Workflow

The production of this compound involves a multi-step synthesis followed by rigorous quality control to ensure batch-to-batch consistency and high performance. The general workflow is illustrated in the diagram below.

Caption: Manufacturing and Quality Control Workflow for this compound.

Synthesis Pathway

The synthesis of this compound is a key process that determines the final properties of the pigment. The simplified reaction pathway is depicted below.

Caption: Simplified Synthesis Pathway of this compound.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The tabulated data offers a quick reference for its key properties, while the outlined experimental protocols provide a starting point for its rigorous characterization. The visualized workflows offer insights into its industrial production and quality assurance processes.

References

- 1. Custom How to produce pigment violet 23 crude [pigmentviolet23.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance | Separation Science [sepscience.com]

- 4. Pigment related ASTM testing standards [en1.nbchao.com]

- 5. zeyachem.net [zeyachem.net]

- 6. Pigment violet 23 - Wikipedia [en.wikipedia.org]

- 7. nbupbright.com [nbupbright.com]

- 8. powderbulksolids.com [powderbulksolids.com]

- 9. store.astm.org [store.astm.org]

- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 11. tkechemical.com [tkechemical.com]

- 12. Summary of Pigment Color Performance Testing Standards [en1.nbchao.com]

- 13. US4345074A - Process for the manufacture of a violet organic pigment, this compound - Google Patents [patents.google.com]

- 14. beckman.com [beckman.com]

- 15. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints [repository.si.edu]

Unraveling the Thermal Degradation Pathway of Dioxazine Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxazine Violet, known in the Colour Index as Pigment Violet 23 (PV23), is a high-performance organic pigment prized for its intense color, and excellent lightfastness and thermal stability. Its robustness makes it a preferred choice in demanding applications such as automotive coatings, plastics, and specialized inks. However, under conditions of extreme thermal stress, even this stable molecule undergoes degradation. Understanding the pathway of this thermal decomposition is critical for predicting its long-term stability, ensuring product safety, and for the analytical identification of the pigment and its byproducts in various matrices. This technical guide provides an in-depth analysis of the thermal degradation pathway of Dioxazine Violet, complete with quantitative data, detailed experimental protocols, and visual representations of the degradation process and analytical workflows.

Thermal Stability and Decomposition Profile

Dioxazine Violet is recognized for its high heat stability, a key attribute for its use in high-temperature polymer processing. However, scientific studies and material safety data have established its thermal decomposition limits. The onset of decomposition for Dioxazine Violet is generally reported to be above 180°C, with some studies indicating a multi-stage degradation process at higher temperatures. In an inert atmosphere, a two-stage decomposition has been observed, occurring between 320-440°C and 460-740°C. The ignition temperature of the pigment is cited to be greater than 400°C.

Quantitative Thermal Analysis Data

The following table summarizes the key temperature points in the thermal degradation of Dioxazine Violet.

| Parameter | Temperature Range (°C) | Method | Notes |

| Decomposition Onset | > 180 | Not specified | General value from safety data sheets. |

| Two-Stage Decomposition | 320 - 440 (Stage 1) | Not specified | Observed in an inert atmosphere. |

| 460 - 740 (Stage 2) | |||

| Ignition Temperature | > 400 | Not specified | General value from safety data sheets. |

Proposed Thermal Degradation Pathway

While a complete, step-by-step mechanistic study of the thermal degradation of Dioxazine Violet is not extensively detailed in publicly available literature, a plausible pathway can be proposed based on the analysis of its pyrolysis products and the known thermal behavior of its constituent chemical moieties: the carbazole (B46965) and chlorinated quinone structures. The primary analytical technique for identifying these degradation products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Studies utilizing Py-GC-MS have shown that the thermal degradation of Dioxazine Violet primarily yields chlorinated benzenes and smaller aromatic fragments. In case of a fire, the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) is also expected.

The proposed degradation pathway likely involves the initial cleavage of the bonds linking the carbazole units to the central dioxazine ring system. This would be followed by the fragmentation of the carbazole moieties and the breakdown of the chlorinated central ring.

Experimental Protocols

The investigation of the thermal degradation of Dioxazine Violet relies on advanced analytical techniques capable of characterizing solid samples at high temperatures and identifying the evolved volatile and semi-volatile products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Dioxazine Violet by measuring its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of Dioxazine Violet (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as a TGA curve (weight percent vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific chemical compounds produced during the thermal decomposition of Dioxazine Violet.

Methodology:

-

A microgram-scale sample of Dioxazine Violet is placed in a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 600°C or higher) in an inert atmosphere (helium).

-

The thermal energy causes the pigment to fragment into smaller, volatile molecules (pyrolyzates).

-

The pyrolyzates are swept by the carrier gas into a gas chromatograph (GC).

-

The GC column separates the individual components of the pyrolyzate mixture based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Conclusion

The thermal degradation of Dioxazine Violet, while occurring at relatively high temperatures, proceeds through a complex series of fragmentation reactions. The primary degradation products are chlorinated benzenes and other small aromatic compounds, which can be effectively identified using Py-GC-MS. Thermogravimetric analysis provides crucial data on the onset and profile of decomposition. While a definitive step-by-step pathway remains an area for further research, the information presented in this guide provides a solid foundation for understanding the thermal behavior of this important high-performance pigment. This knowledge is invaluable for material scientists, analytical chemists, and professionals in fields where the long-term stability and safety of materials containing Dioxazine Violet are of paramount concern.

Quantum Chemical Insights into Pigment Violet 23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of C.I. Pigment Violet 23 (Carbazole Violet). While specific quantum chemical data for Pigment Violet 23 is not extensively available in publicly accessible literature, this document outlines a robust computational methodology and presents representative data that can be expected from such analyses. This information is crucial for understanding the pigment's color, stability, and potential interactions at a molecular level, which can inform its application in various fields, including materials science and potentially as a reference compound in biological studies.

Introduction to Pigment Violet 23

Pigment Violet 23, a member of the dioxazine family of heterocyclic compounds derived from carbazole, is a commercially significant organic pigment valued for its intense violet hue, high tinting strength, and excellent lightfastness and weatherfastness.[1] Its chemical structure is 9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine, with the CAS Number 6358-30-1.[2] The molecule possesses a centrosymmetric angular structure.[3] Understanding the relationship between its molecular structure and its observed properties is paramount for optimizing its performance and exploring new applications. Quantum chemical calculations offer a powerful theoretical framework for this purpose.

Computational Methodology: A Standard Protocol

The following section details a standard and widely accepted protocol for performing quantum chemical calculations on organic pigments like Pigment Violet 23. This methodology is designed to yield accurate predictions of the molecule's geometry, electronic structure, and spectroscopic properties.

Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of Pigment Violet 23. This is crucial as the geometric parameters, such as bond lengths and angles, significantly influence the electronic properties.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.

-

Method: Density Functional Theory (DFT) is the most common and effective method for such calculations, offering a good balance between accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules. Other functionals like CAM-B3LYP or PBE0 can also be used for comparison.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger set like 6-311+G(2d,p) for higher accuracy, is typically selected.

-

Solvation Model: To simulate the effect of a solvent environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

Electronic Properties and Molecular Orbital Analysis

Once the geometry is optimized, the electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of the molecule's electronic excitation energy.

Simulation of UV-Vis Spectra

To understand the origin of the pigment's color, its electronic absorption spectrum (UV-Vis spectrum) is simulated using Time-Dependent Density Functional Theory (TD-DFT).

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency.

-

Number of Excited States: A sufficient number of excited states (e.g., 10-20) are calculated to cover the visible region of the electromagnetic spectrum.

-

Output Analysis: The calculated excitation energies (corresponding to absorption wavelengths) and their oscillator strengths (corresponding to absorption intensities) are used to generate a theoretical UV-Vis spectrum.

Representative Computational Results

The following tables summarize representative quantitative data that could be expected from the quantum chemical calculations on Pigment Violet 23 as outlined in the protocol above. Note: This data is illustrative and not derived from a specific published study on Pigment Violet 23.

Optimized Geometrical Parameters (Representative Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (carbazole) | ~1.40 |

| C-N (carbazole) | ~1.38 | |

| C-Cl | ~1.74 | |

| C=N (dioxazine) | ~1.30 | |

| C-O (dioxazine) | ~1.37 | |

| Bond Angle | C-N-C (carbazole) | ~109.5 |

| C-C-Cl | ~120.0 |

Electronic Properties (Representative Data)

| Property | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -3.50 |

| HOMO-LUMO Gap | 2.30 |

Simulated UV-Vis Spectral Data (Representative Data)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 585 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 550 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 340 | 0.40 | HOMO → LUMO+1 |

Visualizations

The following diagrams illustrate the computational workflow and provide a visual representation of the molecular structure and electronic properties of Pigment Violet 23.

Conclusion

Quantum chemical calculations provide an invaluable theoretical lens through which the fundamental properties of Pigment Violet 23 can be understood and predicted. By employing Density Functional Theory and Time-Dependent Density Functional Theory, researchers can gain deep insights into the pigment's optimized geometry, electronic structure, and the origins of its characteristic color. The methodologies and representative data presented in this guide serve as a robust framework for future computational studies on this and related high-performance pigments, paving the way for the rational design of novel materials with tailored properties for advanced applications.

References

The Evolution of Dioxazine Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dioxazine class of pigments stands as a testament to the innovation in synthetic organic chemistry, delivering high-performance colorants with exceptional durability and versatility. This technical guide delves into the historical development of these pigments, providing a comprehensive overview of their discovery, key chemical advancements, and the evolution of their synthesis and applications.

A Historical Overview: From Serendipity to High-Performance Materials

The journey of dioxazine pigments begins in the early 20th century, with the pioneering synthesis of what would become one of the most important violet pigments in the industry. The timeline below outlines the key milestones in the development of this vibrant class of colorants.

Caption: A timeline illustrating the key milestones in the historical development of dioxazine pigments.

The initial discovery of the dioxazine purple structure by researchers at Hoechst in 1928 was a significant breakthrough.[1] However, its first use was not as a pigment but as a direct dye for cotton.[2][3] The landscape for this new colorant changed after World War II. With the advent of specialized reactive dyes that were more effective for cellulose (B213188) fibers, the patent holders sought new markets for their dioxazine compound.[3] This led to its successful launch in 1952 as "Permanentviolett RL," a high-performance pigment for the paint and printing industries.[2][3]

A crucial aspect of the development of dioxazine pigments has been the continuous effort to improve their performance and expand their color gamut. This has been achieved through a deeper understanding of their molecular structure and the development of novel synthetic routes. For instance, the initial assumption of a linear molecular structure for Pigment Violet 23 was later corrected to an S-shaped arrangement based on X-ray structural analysis.[4][5] This improved understanding paved the way for targeted chemical modifications, such as the introduction of benzimidazolone moieties to create new blue dioxazine pigments with enhanced properties.[6]

The Dioxazine Pigment Family: Key Members and Their Properties

While Pigment Violet 23 remains the most prominent member of the dioxazine class, other derivatives have been developed to meet specific industrial needs. This section provides an overview of the key dioxazine pigments and their performance characteristics.

Quantitative Performance Data

The following table summarizes the key performance indicators for commercially significant dioxazine pigments. The data has been compiled from various technical sources and provides a comparative overview of their properties.

| Pigment | C.I. Name | Chemical Structure | Lightfastness (Blue Wool Scale) | Heat Stability (°C) | Oil Absorption ( g/100g ) | Density (g/cm³) | Key Features |

| Carbazole Violet | Pigment Violet 23 (PV23) | C₃₄H₂₂Cl₂N₄O₂ | 7-8 | 250-280 | 40-60 | 1.4-1.6 | High tinting strength, excellent light and weather fastness, good resistance to solvents and chemicals.[2][7][8] |

| - | Pigment Violet 37 (PV37) | C₄₀H₃₄N₆O₈ | 8 | 290 | Not specified | Not specified | Slightly better overall performance than PV23, particularly resistant to migration.[1] Excellent for polyolefin and fiber coloring.[1] |

| - | Pigment Blue 80 (PB80) | Not specified in detail in search results | Very good | High | Not specified | Not specified | Reddish-blue shade, used in high-polarity, aqueous-based coatings and high-solids acrylic resin coatings.[9] |

Note on Lightfastness: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), indicating the pigment's resistance to fading when exposed to light.[5][10][11][12]

Chemical Structures of Key Dioxazine Pigments

The core structure of dioxazine pigments is a key determinant of their color and performance properties. The diagrams below illustrate the chemical structures of Pigment Violet 23 and Pigment Violet 37.

Caption: Chemical structures of this compound and C.I. Pigment Violet 37.

Synthesis of Dioxazine Pigments: Experimental Protocols

The industrial production of dioxazine pigments involves a multi-step synthesis process that requires careful control of reaction conditions to ensure high yield and purity. The general workflow for the synthesis of carbazole-based dioxazine pigments is outlined below.

Caption: General workflow for the synthesis of carbazole-based dioxazine pigments.

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is a representative example of the industrial synthesis of this compound, derived from patent literature.

Materials:

-

Chloranil (Tetrachloro-p-benzoquinone)

-

o-Dichlorobenzene (solvent)

-

Anhydrous sodium acetate (B1210297) (acid acceptor)

-

Benzenesulfonyl chloride (cyclizing agent)

-

Water

Procedure:

-

Condensation:

-

In a suitable reactor, charge o-dichlorobenzene.

-

Add 3-amino-9-ethylcarbazole, anhydrous sodium acetate, and chloranil to the solvent.

-

Heat the mixture to 60-65°C and stir for several hours until the 3-amino-9-ethylcarbazole is consumed.

-

Gradually increase the temperature to around 115°C under vacuum to distill off the acetic acid formed during the reaction.

-

-

Cyclization:

-

Release the vacuum and further heat the reaction mixture to 150°C.

-

Slowly add benzenesulfonyl chloride to the mixture.

-

Raise the temperature to 175-180°C and maintain it for several hours to complete the cyclization, continuing to remove any remaining acetic acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture and filter the crude pigment.

-

Wash the filter cake with hot o-dichlorobenzene, followed by methanol, and finally with water to remove impurities.

-

Dry the purified pigment in an oven at approximately 80-100°C.

-

Note: The yield and quality of the final pigment are highly dependent on the purity of the starting materials and the precise control of reaction parameters such as temperature, time, and agitation.

Synthesis of C.I. Pigment Violet 37 (Conceptual)

While a detailed, publicly available experimental protocol for the synthesis of C.I. Pigment Violet 37 is not as readily found as for PV23, its structure suggests a synthesis route involving the condensation of a substituted aminobenzene derivative with chloranil, followed by cyclization. The synthesis of the precursor, 2,5-diacetylamino-3,6-di-(2′,5′-diethoxy-4′-benzoylamino)-1,4-benzoquinone, and its subsequent heating above 150°C has been described as a method for its formation.[13]

Synthesis of C.I. Pigment Blue 80 (Conceptual)

C.I. Pigment Blue 80 is a benzimidazolone-dioxazine pigment.[14] Its synthesis involves the reaction of a substituted benzimidazolone intermediate. The general synthesis of benzimidazolone pigments involves the reaction of an aromatic diamine with phosgene (B1210022) or its derivatives to form the benzimidazolone ring, which is then further functionalized and coupled to form the final pigment structure.

Logical Relationships in Dioxazine Pigment Development

The advancement of the dioxazine pigment class has been driven by a logical progression of scientific understanding and technological innovation. The following diagram illustrates the key relationships that have shaped the development of these high-performance materials.

Caption: Logical relationships driving the development of the dioxazine pigment class.

This guide has provided a comprehensive technical overview of the historical development of dioxazine class pigments, from their initial synthesis to the advanced materials used in a wide array of modern applications. The combination of excellent performance characteristics and a versatile chemical backbone ensures that dioxazine pigments will continue to be a subject of research and development for the foreseeable future.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. liquitex.com [liquitex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. kremer-pigmente.com [kremer-pigmente.com]

- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. zeyachem.net [zeyachem.net]

- 8. DuraPrint®S6023-1R Pigment Violet 23 | Fineland Chem [finelandchem.com]

- 9. DE102005024722A1 - Blue colorant based on C.I. Pigment Blue 80 - Google Patents [patents.google.com]

- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 11. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]

- 12. Materials Technology Limited [drb-mattech.co.uk]

- 13. US20110009536A1 - C.i. pigment violet 37 in rod-like form - Google Patents [patents.google.com]

- 14. Pigment Blue 80 [dyestuffintermediates.com]

C.I. Pigment Violet 23 CAS number 6358-30-1 research

An In-depth Technical Guide to C.I. Pigment Violet 23 (CAS No. 6358-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 6358-30-1, is a high-performance organic pigment belonging to the dioxazine class of heterocyclic compounds.[1][2] Also known as Carbazole Violet, it is renowned for its intense, bluish-violet shade, exceptional color strength, and excellent fastness properties.[3][4][5] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, synthesis methodologies, applications, and toxicological data. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in related fields. While its primary applications are industrial, its regulatory approval for use in medical devices such as contact lenses warrants an understanding of its characteristics.[6][7]

Chemical and Physical Properties

This compound is a complex organic molecule derived from carbazole.[2][8] For many years, its structure was incorrectly assigned as linear but has since been confirmed to have a centrosymmetric, angular "S-shaped" structure.[1][5][8] Its high molecular weight and stable structure contribute to its durability and resistance properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| C.I. Name | Pigment Violet 23 | [1] |

| C.I. Number | 51319 | [1][9] |

| CAS Number | 6358-30-1 | [1] |

| EC Number | 228-767-9 | [1][10] |

| Chemical Name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | [4][8] |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [1][9] |

| Molecular Weight | 589.47 g/mol | [1][11] |

| Appearance | Violet Powder | [1][12] |

| Density | 1.5 - 1.6 g/cm³ | [1][3] |

| Melting Point | 385°C (decomposes) | [13][14][15] |

| Specific Surface Area | 74 m²/g (Monolite Violet RN) | [1][3][8] |

| Water Solubility | Insoluble (<25 µg/L at 24°C) | [16] |

| log Pow (Octanol/Water) | ~1.1 |[16] |

Table 2: Physical and Fastness Properties

| Property | Rating/Value | Application Medium | Reference(s) |

|---|---|---|---|

| Heat Resistance | 200°C | Coatings | [1][8] |

| 250 - 280°C | Plastics (Polyolefins) | [1][8][9] | |

| 280°C / 5h | Polyester | [8][9] | |

| Light Fastness | 7 - 8 (on a scale of 1-8) | Coatings / Masstone | [8][17][18] |

| 6 - 8 | General | [9] | |

| Weather Fastness | Excellent | General | [2][19] |

| Solvent Resistance | 4 - 5 (on a scale of 1-5) | Xylene, Ethanol | [9][18] |

| 5 (Excellent) | Water, Oil, Acid, Alkali | [9][17][18] | |

| Oil Absorption | 38 - 60 g/100g | [9][17][18] |

| pH Value | 5.0 - 7.5 | |[9][18] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-stage process that has been refined since its discovery in 1928.[8] The core reaction involves the condensation of 3-amino-N-ethylcarbazole with chloranil (B122849) (tetrachloro-p-benzoquinone).[1][2][14] The crude pigment then undergoes finishing treatments, such as kneading or milling, to achieve the desired physical properties for specific applications.[4][8]

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

Detailed proprietary experimental protocols are not publicly available. However, based on patent literature and chemical principles, a generalized procedure for synthesis can be outlined.

Generalized Synthesis Protocol

This protocol is a composite representation based on described chemical pathways.[8][20][21]

-

Preparation of 3-amino-N-ethylcarbazole:

-

Carbazole is N-ethylated under normal pressure using an appropriate ethylating agent in the presence of a phase inversion catalyst.

-

The resulting N-ethylcarbazole undergoes nitration followed by a reduction reaction to synthesize 2-amino-N-ethylcarbazole.[8]

-

-

Condensation and Cyclization:

-

3-amino-9-ethylcarbazole is subjected to a condensation reaction with an excess of tetrachlorobenzoquinone (chloranil) in a high-boiling organic solvent.[20]

-

The reaction is carried out in the presence of an acid acceptor (e.g., sodium acetate).[20] A small, controlled amount of water (0.1 to 4% by weight) may be added to the reaction batch to improve yield.[20]

-

The mixture is heated to facilitate the condensation and subsequent cyclization, forming the crude dioxazine pigment.[21]

-

-

Isolation and Purification of Crude Pigment:

-

The reaction mixture is cooled, and the solid crude pigment is separated from the reaction mixture by filtration.

-

The collected solid is washed thoroughly with solvents (e.g., water, alcohol) to remove impurities and unreacted starting materials.

-

-

Pigmentation (Finishing):

Generalized Protocol for Acute Oral Toxicity (LD50) Study

This protocol is a standard representation for the type of study cited in the safety data for Pigment Violet 23.[16]

-

Test Species: Wistar rats (female, as specified in one study).[16]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Grouping and Dosing:

-

Animals are divided into groups. A control group receives the vehicle (e.g., water or corn oil).

-

Test groups receive a single oral dose of Pigment Violet 23 suspended in the vehicle. Based on the data, doses would likely range up to and exceed 2,000 mg/kg and 10,000 mg/kg body weight.[16]

-

-

Administration: The substance is administered by oral gavage.

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 value is calculated, which is the statistical estimation of the dose that would be lethal to 50% of the test population. For Pigment Violet 23, the LD50 is reported to be greater than the tested doses, indicating low acute oral toxicity.[6]

Applications and Relevance

This compound is a high-performance pigment valued for its unique shade and strength.[2] There is no evidence of its use as an active pharmaceutical ingredient or in drug development. Its relevance to the medical and scientific community stems primarily from its use in medical devices and its toxicological profile.

Caption: Application areas for this compound.

-

Industrial Coatings and Paints: It is widely used in automotive paints, industrial coatings, powder coatings, and architectural paints due to its excellent lightfastness and weather resistance.[3][8][22]

-

Plastics: It is used to color a variety of plastics, including polyolefins (PE, PP), PVC, and polyester, with high heat stability.[1][9]

-

Printing Inks: Its high tinting strength makes it suitable for solvent-based, water-based, and UV-curable inks.[1][8][23]

-

Medical Devices: The U.S. FDA has permanently listed Carbazole Violet for use as a colorant in contact lenses, exempt from certification.[7] This is its most direct link to a regulated health application. Cytotoxicity tests using mouse cells have supported this application.[6]

Toxicological and Safety Data

This compound exhibits a low order of acute toxicity.[6] However, as a fine powder, it can pose a risk of dust explosion and may cause mechanical or mild irritation upon contact.[11][24]

Table 3: Toxicological Data Summary

| Endpoint | Result | Species | Reference(s) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat (female) | [16] |

| > 5,000 mg/kg | Not specified | [12] | |

| > 10,000 mg/kg | Rat | ||

| Skin Irritation | Non-irritant | Rabbit | [6][12] |

| Eye Irritation | Irritant | Rabbit | [6] |

| Mutagenicity | Mutagenicity data reported (no definitive classification) | [11] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | |[11] |

Table 4: Ecotoxicity Data

| Endpoint | Result | Species | Exposure | Reference(s) |

|---|---|---|---|---|

| Toxicity to Fish (LC50) | > 100 mg/L | Danio rerio (Zebra fish) | 96 h | [16] |

| Toxicity to Daphnia (EC50) | > 100 mg/L | Daphnia magna | 48 h | [16] |

| Toxicity to Algae (EC50) | > 100 mg/L | Desmodesmus subspicatus | 72 h | [16] |

| Toxicity to Microorganisms | > 1,000 mg/L | Activated sludge | 3 h |[16] |

The pigment is not readily soluble in water and is considered to be generally non-hazardous to water.[16] Due to its insolubility, it can be removed from water through mechanical means in effluent treatment plants.

Regulatory Information

-

United States (FDA): Permanently listed under 21 CFR 73.3106 for use as a colorant in contact lenses, with the limitation that it is not to exceed the minimum amount reasonably required to accomplish the intended coloring effect.[7]

-

Australia (AICIS): Listed on the Australian Inventory of Industrial Chemicals.[25]

-

Transport: Not classified as hazardous under major transport regulations (ADR, RID, IMDG, IATA).[26]

Signaling Pathways and Drug Development

A thorough review of the provided search results indicates no published research linking this compound to specific biological signaling pathways or its use in drug development. Its chemical structure is not typical of a pharmacophore, and its extremely low solubility would make it a challenging candidate for systemic drug delivery. Its application space is firmly within materials science and industrial coloration, with a niche, non-systemic use in medical devices.

Conclusion

This compound (CAS 6358-30-1) is a commercially significant organic pigment with a well-characterized profile of high performance in industrial applications. It possesses excellent color strength, lightfastness, and heat stability. Toxicological data indicates a low hazard profile, which is supported by its regulatory approval for use in coloring contact lenses. For researchers and scientists, Pigment Violet 23 serves as a benchmark high-performance colorant. While it is not a candidate for drug development, its established safety and material properties make it a relevant compound for biomaterials and medical device applications where a stable, permanent violet coloration is required.

References

- 1. Pigment Violet 23 - SY Chemical Co., Ltd. [sypigment.com]

- 2. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]

- 3. DuraPrint®S6023-1R Pigment Violet 23 | Fineland Chem [finelandchem.com]

- 4. PV23 [crenovo.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 7. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 8. zeyachem.net [zeyachem.net]

- 9. Permanent Violet 23 (this compound)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 10. echa.europa.eu [echa.europa.eu]

- 11. cncolorchem.com [cncolorchem.com]

- 12. navpadpigments.com [navpadpigments.com]

- 13. Pigment Violet 23 | CAS#:6358-30-1 | Chemsrc [chemsrc.com]

- 14. Permanent Violet RL CAS#: 6358-30-1 [m.chemicalbook.com]

- 15. guidechem.com [guidechem.com]

- 16. echemi.com [echemi.com]

- 17. Pigment violet 23|Permanent Violet RL|CAS No.6358-30-1 [xcolorpigment.com]

- 18. pigments.com [pigments.com]

- 19. ulprospector.com [ulprospector.com]

- 20. US4345074A - Process for the manufacture of a violet organic pigment, this compound - Google Patents [patents.google.com]

- 21. WO2014181348A2 - Carbazole dioxazine pigments - Google Patents [patents.google.com]

- 22. hengyitek.com [hengyitek.com]

- 23. Exploring the Allure of Pigment Violet 23: A Journey into Lavender Depths – Dipen Group Of Companies [dipengroup.com]

- 24. additivesforpolymer.com [additivesforpolymer.com]

- 25. This compound | C34H22Cl2N4O2 | CID 11845128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. file.hstatic.net [file.hstatic.net]

Understanding the molecular formula of C.I. Pigment Violet 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of C.I. Pigment Violet 23, a high-performance organic pigment widely utilized across various industries. This document outlines its chemical identity, key quantitative data, and the experimental protocols for its characterization.

Chemical Identity and Molecular Structure

This compound, also known as Carbazole (B46965) Dioxazine Violet, is a member of the dioxazine class of heterocyclic compounds.[1][2] Its chemical structure is derived from carbazole and is characterized by a centrosymmetric angular arrangement.[1][3] For many years, the structure was incorrectly assigned as linear.[1]

The definitive molecular formula for this compound is C₃₄H₂₂Cl₂N₄O₂ .[3][4][5][6]

Key Identifiers:

-

Chemical Name: 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine[1]

-

CAS Number: 6358-30-1[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₃₄H₂₂Cl₂N₄O₂ | [3][4][5][6] |

| Molecular Weight | 589.47 g/mol | [7][8] |

| Appearance | Deep violet powder | [4][5] |

| Density | 1.5 g/cm³ | [9] |

| Oil Absorption | 30-60 ml/100g | [9] |

| Heat Stability | Up to 280 °C in polyolefins | [1] |

| Light Fastness | 7-8 (on the 1-8 Blue Wool Scale) | [9] |

| Moisture Content | ≤ 2.0% | [9] |

| pH Value | 5.0-7.0 | [9] |

Synthesis Overview

The synthesis of this compound is a multi-step process. The primary method involves the condensation of 3-amino-N-ethylcarbazole with chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone).[1][3] This is followed by a cyclization reaction to form the final pigment molecule. The crude pigment then undergoes finishing treatments, such as salt kneading, to achieve the desired particle size and application properties.[10]

Experimental Protocols

The characterization of this compound involves several standardized experimental protocols to determine its physical and chemical properties.

Light Fastness Testing

The light fastness of this compound is determined according to the ISO 105-B02 standard.[2][11][12][13][14]

-

Principle: A specimen of the pigment, incorporated into a suitable medium (e.g., a coating or plastic), is exposed to a xenon-arc lamp under controlled conditions, which simulates natural daylight.[2][12] The change in color of the exposed specimen is assessed by comparing it to a set of blue wool references (ranging from 1 for very low light fastness to 8 for very high light fastness) that are exposed simultaneously.[11][13]

-

Apparatus: Xenon arc fading lamp, assessment cabinet, and standardized blue wool references.[14]

-

Procedure:

-

Prepare a sample of the pigment in the desired application medium.

-

Mount the sample and the blue wool references in the exposure chamber.

-

Expose the samples to the xenon arc light under specified conditions of temperature and humidity.

-

Periodically inspect the samples and compare the fading of the test specimen to that of the blue wool references.

-

The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

-

Heat Stability Testing

The heat stability is evaluated based on the ISO 787-21 standard.[4][15][16][17][18]

-

Principle: This method compares the heat stability of a pigment against an agreed-upon standard sample by subjecting it to a specified temperature for a defined period in a stoving medium.[4][15]

-

Apparatus: Laboratory oven with precise temperature control.

-

Procedure:

-

The pigment is incorporated into a suitable binder system (stoving medium).

-

The pigmented system is applied to a substrate and heated in an oven at a specified temperature for a set duration.

-

The color change of the heated sample is then compared to that of an unheated sample and a standard pigment sample that has undergone the same treatment.

-

Solvent Fastness Testing

The resistance of this compound to various solvents is determined according to ISO 2836 .[19][20]

-

Principle: This standard specifies methods for assessing the resistance of prints to liquid agents, including solvents.[19][20] The test evaluates any color change or bleeding of the pigment when it comes into contact with a specific solvent.

-

Procedure:

-

A printed sample of the pigment is prepared.

-

The printed surface is brought into contact with a material saturated with the test solvent.

-